1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone
Overview
Description
1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone is a compound belonging to the pyrazoline family, characterized by its unique structure featuring a pyrazoline ring substituted with phenyl groups. Pyrazoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
The synthesis of 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free approach, yielding the desired product in high yields (78-92%) under mild conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms, potentially altering its biological activity.
Scientific Research Applications
1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone has numerous applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other heterocyclic compounds and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with cellular receptors, influencing signal transduction pathways involved in inflammation and cancer .
Comparison with Similar Compounds
1-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone can be compared with other pyrazoline derivatives, such as:
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its biological activities, including antibacterial and antifungal properties.
2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Exhibits hypotensive capabilities and potential therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)-2-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O/c26-23(16-18-10-4-1-5-11-18)25-22(20-14-8-3-9-15-20)17-21(24-25)19-12-6-2-7-13-19/h1-15,22H,16-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPKUPZQOANMBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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